molecular formula C23H25N5OS B4135408 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine

1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine

Cat. No. B4135408
M. Wt: 419.5 g/mol
InChI Key: OQVPUBXQIUYEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine is not fully understood. However, it has been proposed to act through the modulation of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of inflammatory mediators. These mechanisms of action may contribute to the anti-inflammatory, analgesic, and anticonvulsant activities of this compound.
Biochemical and Physiological Effects:
1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has been reported to exhibit several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. It has also been reported to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, this compound has been shown to possess anticonvulsant activity in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine in lab experiments include its potential therapeutic applications, its well-established synthesis method, and its reported biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its limited solubility in water, which may affect its bioavailability, and the lack of comprehensive studies on its toxicity and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine. One possible direction is the development of new drug formulations that can improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other disease models such as cancer and neurodegenerative diseases. Furthermore, the toxicity and pharmacokinetics of this compound need to be thoroughly studied to ensure its safety and efficacy for clinical use. Overall, the research on 1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine holds great promise for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities. In addition, this compound has also been shown to possess antimicrobial and antifungal properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5OS/c1-2-13-28-22(19-9-5-3-6-10-19)24-25-23(28)30-18-21(29)27-16-14-26(15-17-27)20-11-7-4-8-12-20/h2-12H,1,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVPUBXQIUYEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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